![molecular formula C8H7N3O B081230 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 10350-70-6](/img/structure/B81230.png)
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
The compound “4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine” belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Drug Discovery and Development
1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . The unique bioisosteric properties and a wide spectrum of biological activities make it a perfect framework for novel drug development .
Synthesis of Bioactive Compounds
The synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature have practical applications for the preparation of pharmaceutically important molecules . These methods expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .
Anticancer Research
1,2,4-Oxadiazole derivatives have shown potential in anticancer research . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate the anticancer properties of these compounds .
Enzyme Inhibition
1,2,4-Oxadiazole derivatives have been used in the design of enzyme inhibitors, which are potential drugs . The structure-activity relationship of these compounds is a key area of study in medicinal application .
Anti-Trypanosomal Activity
Some 1,2,4-oxadiazole derivatives have shown anti-trypanosomal activity . The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain has been studied using molecular docking .
Scintillating Materials and Dyestuff Industry
Oxadiazoles, including 1,2,4-oxadiazole derivatives, have found applications in the field of scintillating materials and the dyestuff industry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anti-infective properties . The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain was studied using molecular docking .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to have anticancer properties, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities .
Action Environment
It’s worth noting that the azide group in similar compounds can control the melting point and increase the energy of the compound, suggesting that temperature could influence the compound’s action .
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKSOZOBQKFEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378009 |
Source
|
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |
CAS RN |
10350-70-6 |
Source
|
Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10350-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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